![molecular formula C15H18FNO B12341339 8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- CAS No. 1263283-15-3](/img/structure/B12341339.png)
8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- is a compound belonging to the family of tropane alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone, employing a rhodium (II) complex/chiral Lewis acid binary system . Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and characterization is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: A similar compound with hydroxyl substitution.
8-Methyl-8-azabicyclo[3.2.1]octan-3-one: Another derivative with a methyl group substitution.
Uniqueness
8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s binding affinity to specific targets and alter its pharmacokinetic profile .
Eigenschaften
CAS-Nummer |
1263283-15-3 |
|---|---|
Molekularformel |
C15H18FNO |
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
8-[1-(3-fluorophenyl)ethyl]-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C15H18FNO/c1-10(11-3-2-4-12(16)7-11)17-13-5-6-14(17)9-15(18)8-13/h2-4,7,10,13-14H,5-6,8-9H2,1H3 |
InChI-Schlüssel |
CXPBUWIVKRSYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)F)N2C3CCC2CC(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


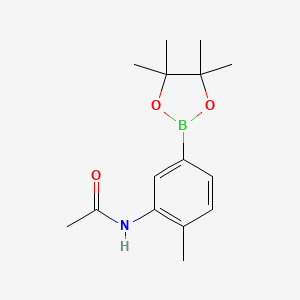
![3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12341277.png)
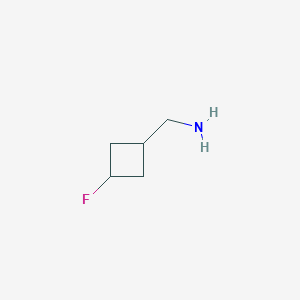
![3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)
![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
![tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B12341308.png)

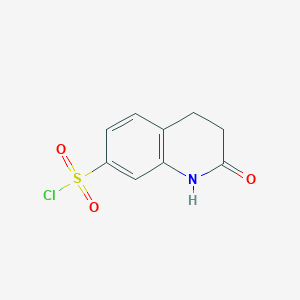
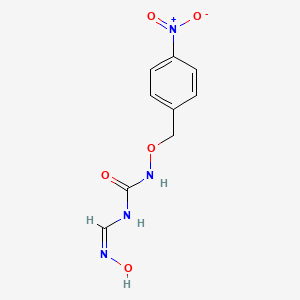
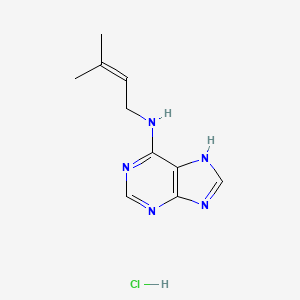
![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12341340.png)
![Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-](/img/structure/B12341341.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)
